molecular formula C24H27NO B2390263 N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide CAS No. 303797-28-6

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide

Cat. No. B2390263
CAS RN: 303797-28-6
M. Wt: 345.486
InChI Key: YYLQCSCENNWMHF-UHFFFAOYSA-N
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Description

“N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1459-50-3 . It has a molecular weight of 269.39 and its linear formula is C18H23NO .


Molecular Structure Analysis

The molecular structure of “N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is represented by the linear formula C18H23NO . More detailed structural information might be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

“N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.

Scientific Research Applications

Treatment of Neurological Diseases

Adamantane and its derivatives, including N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, have been introduced into many drugs for current clinical research. Some of these drugs are used for the treatment of neurological diseases .

Antiviral Agents

Adamantane-based compounds have also been used as antiviral agents. Their unique structure allows them to interfere with the life cycle of viruses, providing a potential avenue for the treatment of various viral infections .

Agents Against Type-2 Diabetes

There is evidence that adamantane derivatives can be used as agents against type-2 diabetes. This opens up a new field of research for the development of more effective treatments for this widespread disease .

Development of Medicinal Chemistry

The adamantyl group has been employed in many relevant researches for developing medicinal chemistry. The unique properties of adamantane-based compounds, such as N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, make them valuable in the synthesis of new medicinal compounds .

Synthesis of Functional Adamantane Derivatives

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Thermally Stable and High-Energy Fuels and Oils

Adamantane derivatives have been used in the production of thermally stable and high-energy fuels and oils. Their unique structure and stability under high temperatures make them ideal for these applications .

Bioactive Compounds

Adamantane derivatives can be used to synthesize bioactive compounds. These compounds have biological effects and can interact with or bind to molecules in the body, providing potential applications in drug development .

Higher Diamond-Like Bulky Polymers (Diamondoids)

Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids. These materials have unique properties and potential applications in various fields, including nanotechnology .

Safety and Hazards

The safety information available indicates that “N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide” has the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Mechanism of Action

Target of Action

The primary target of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide, an analog of paracetamol, is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in pain and inflammation signals.

Mode of Action

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide acts as a selective antagonist of the TRPA1 channel . This means it binds to the TRPA1 channel and inhibits its activity.

Biochemical Pathways

By inhibiting the TRPA1 channel, N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide can interrupt the transmission of pain signals . This can lead to a reduction in perceived pain .

Result of Action

The antagonistic action of N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide on the TRPA1 channel results in analgesic properties , making it a potent pain reliever .

properties

IUPAC Name

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c1-17(26)25-22-9-7-21(8-10-22)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQCSCENNWMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide

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